molecular formula C7H7FN2O2 B2651724 Methyl 3-amino-5-fluoropicolinate CAS No. 1052714-11-0

Methyl 3-amino-5-fluoropicolinate

Cat. No. B2651724
CAS RN: 1052714-11-0
M. Wt: 170.143
InChI Key: ZPCNPGDFUPKRNZ-UHFFFAOYSA-N
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Description

“Methyl 3-amino-5-fluoropicolinate” is a chemical compound with the molecular formula C7H7FN2O2 . It has a molecular weight of 170.14 . The IUPAC name for this compound is methyl 3-amino-5-fluoro-2-pyridinecarboxylate .


Synthesis Analysis

The synthesis of “Methyl 3-amino-5-fluoropicolinate” involves a reaction with 2-bromo-5-fluoropyridin-3-amine, Et3N, and Pd (dppf)Cl2 in MeOH under CO (2 MPa) at 80° C for 50 hours . The yield of this reaction is 64.5% .


Molecular Structure Analysis

The InChI code for “Methyl 3-amino-5-fluoropicolinate” is 1S/C7H7FN2O2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,9H2,1H3 . This code provides a unique representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 3-amino-5-fluoropicolinate” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

These applications highlight the versatility of Methyl 3-amino-5-fluoropicolinate across various scientific domains. Researchers continue to explore its potential, and its unique structural features make it an intriguing molecule for further investigation . If you need more information or have additional questions, feel free to ask!

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . The precautionary statements associated with this compound include P264 (wash hands thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P302+P352 (IF ON SKIN: Wash with plenty of soap and water) .

properties

IUPAC Name

methyl 3-amino-5-fluoropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCNPGDFUPKRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-5-fluoropicolinate

Synthesis routes and methods

Procedure details

Tin dichloride (45 g, 230 mmol) was added to a solution of 5-fluoro-3-nitropyridine-2-carbonitrile (Ark Pharm, 7.2 g, 43 mmol) in EtOH (80 mL). The mixture was stirred at 90° C. for 2 h, and then concentrated under reduced pressure. Aq. HCl (10 M; 40 mL, 400 mmol) was then added and the mixture was heated under reflux for 6 h. The reaction mixture was then concentrated under reduced pressure and the resulting residue was dissolved in MeOH (120 mL). Thionyl chloride (7.2 mL, 99 mmol) was added. The solution was then stirred at 90° C. for 24 h. The reaction mixture was concentrated under reduced pressure, diluted with EtOAc (300 mL), washed with a saturated aq. NaHCO3 (300 mL) and brine (200 mL), dried over Na2SO4 and concentrated again under reduced pressure. The resulting residue was purified by chromatography on silica gel (0-100% EtOAc in hexanes) to afford the sub-title compound (4.6 g, 63%). LCMS calc. for C7H8FN2O2 (M+H)+: m/z=171.0. found 171.1.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
7.2 mL
Type
reactant
Reaction Step Three
Yield
63%

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